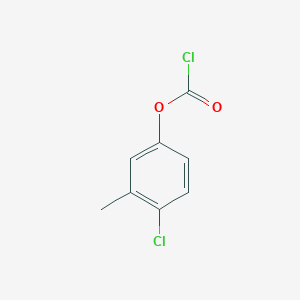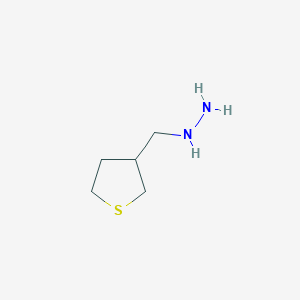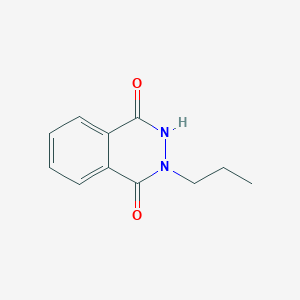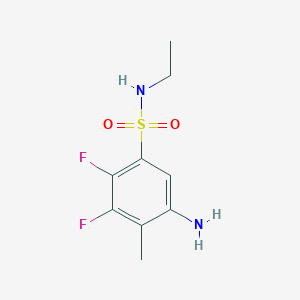
4-Chloro-3-methylphenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methylphenyl chloroformate is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenyl chloroformate, where the phenyl group is substituted with a chlorine atom at the 4th position and a methyl group at the 3rd position. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
4-Chloro-3-methylphenyl chloroformate can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-methylphenol with phosgene in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
4-Chloro-3-methylphenol+Phosgene→4-Chloro-3-methylphenyl chloroformate+HCl
In industrial production, the process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
4-Chloro-3-methylphenyl chloroformate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. For example:
4-Chloro-3-methylphenyl chloroformate+Amine→Carbamate+HCl
4-Chloro-3-methylphenyl chloroformate+Alcohol→Carbonate+HCl
-
Hydrolysis: : In the presence of water, it hydrolyzes to form 4-chloro-3-methylphenol and carbon dioxide:
4-Chloro-3-methylphenyl chloroformate+H2O→4-Chloro-3-methylphenol+CO2+HCl
-
Oxidation and Reduction: : It can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common compared to nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methylphenyl chloroformate has several scientific research applications:
-
Chemistry: : It is used as a reagent in organic synthesis for the preparation of various carbamates and carbonates. It is also employed in the derivatization of compounds for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) analysis .
-
Biology: : In biological research, it is used to modify biomolecules and study their interactions. For example, it can be used to label proteins and peptides for tracking and analysis.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methylphenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. When it reacts with nucleophiles such as amines or alcohols, the nucleophile attacks the carbonyl carbon, leading to the formation of carbamates or carbonates and the release of hydrochloric acid (HCl). This reactivity is utilized in various synthetic and analytical applications.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3-methylphenyl chloroformate can be compared with other chloroformates and phenyl chloroformate derivatives:
-
Methyl Chloroformate: : A simpler chloroformate with a methyl group instead of the phenyl group. It is used in similar reactions but has different reactivity and applications.
-
Phenyl Chloroformate: : The parent compound without the chlorine and methyl substitutions. It has similar reactivity but different physical and chemical properties.
-
4-Chloro-3-methylphenol: : The precursor to this compound, used in its synthesis. It has different applications and reactivity compared to the chloroformate derivative.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H6Cl2O2 |
|---|---|
Molekulargewicht |
205.03 g/mol |
IUPAC-Name |
(4-chloro-3-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4H,1H3 |
InChI-Schlüssel |
RHHAUXUJHJETIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)

![1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol](/img/structure/B13218377.png)
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)



